molecular formula C5H8F3NO B13526671 4-(Trifluoromethyl)tetrahydrofuran-3-amine

4-(Trifluoromethyl)tetrahydrofuran-3-amine

Cat. No.: B13526671
M. Wt: 155.12 g/mol
InChI Key: PXOJGMIYTREWNZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)tetrahydrofuran-3-amine is a chemical compound with the molecular formula C5H8F3NO and a molecular weight of 155.12 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a tetrahydrofuran ring, which is further substituted with an amine group at the 3-position. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.

Properties

Molecular Formula

C5H8F3NO

Molecular Weight

155.12 g/mol

IUPAC Name

4-(trifluoromethyl)oxolan-3-amine

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)3-1-10-2-4(3)9/h3-4H,1-2,9H2

InChI Key

PXOJGMIYTREWNZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-(Trifluoromethyl)tetrahydrofuran-3-amine can be achieved through various synthetic routes. One common method involves the amidation of ®-tetrahydrofuran-3-formic acid followed by Hofmann degradation . This process includes two main steps:

    Amidation: ®-tetrahydrofuran-3-formic acid is reacted with an amine to form the corresponding amide.

    Hofmann Degradation: The amide is then subjected to Hofmann degradation using sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH) to yield the desired amine.

Chemical Reactions Analysis

4-(Trifluoromethyl)tetrahydrofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(Trifluoromethyl)tetrahydrofuran-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)tetrahydrofuran-3-amine involves its interaction with molecular targets and pathways influenced by the trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group can affect the compound’s binding affinity and reactivity with various enzymes and receptors. This can lead to modulation of biological pathways and potential therapeutic effects .

Comparison with Similar Compounds

4-(Trifluoromethyl)tetrahydrofuran-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of both a tetrahydrofuran ring and an amine group, which can influence its chemical and biological properties.

Biological Activity

4-(Trifluoromethyl)tetrahydrofuran-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique trifluoromethyl group and its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a tetrahydrofuran ring with a trifluoromethyl group attached at the 4-position and an amine group at the 3-position. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can significantly influence the biological activity of compounds.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its effects in cancer treatment and antimicrobial activity.

Antitumor Activity

Research indicates that compounds containing the trifluoromethyl group can exhibit potent antitumor effects. For instance, derivatives with similar structures have shown selective activation of protein tyrosine phosphatases (PTPs), such as SHP1, which play critical roles in inhibiting cancer cell proliferation and survival by dephosphorylating key signaling proteins like STAT3 and ERK .

Table 1: Antitumor Activity of Trifluoromethyl-Containing Compounds

CompoundTargetEC50 (μM)Mechanism
5az-baSHP11.54–2.10PTP activation
Compound XSTAT3<5Inhibition of phosphorylation

Antimicrobial Activity

The presence of the trifluoromethyl group has also been linked to enhanced antimicrobial properties. In studies focusing on Chlamydia, compounds with this substituent demonstrated significant activity compared to their non-fluorinated counterparts. The trifluoromethyl group was essential for maintaining high potency against Chlamydia species, highlighting its role as a crucial pharmacophore in developing new antimicrobial agents .

Table 2: Antimicrobial Efficacy of Trifluoromethyl Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)Activity
Compound AChlamydia128 μg/mLHigh
Compound BNon-fluorinated>300 μg/mLLow

The biological mechanisms underlying the activity of this compound can be attributed to several factors:

  • Electrophilic Nature : The trifluoromethyl group enhances electrophilicity, allowing for interactions with nucleophiles within biological systems, potentially leading to covalent modifications of target proteins.
  • PTP Activation : As noted in antitumor studies, activation of PTPs like SHP1 can lead to downstream effects that inhibit cancer cell growth and induce apoptosis through modulation of signaling pathways .
  • Selective Targeting : The compound's structure allows for selective targeting of specific enzymes or receptors, which may minimize off-target effects and enhance therapeutic efficacy.

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • Case Study 1 : A study evaluated the compound's efficacy against various cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics while showing reduced toxicity in normal cells.
  • Case Study 2 : In antimicrobial assays against Chlamydia, compounds derived from the tetrahydrofuran scaffold exhibited significant reductions in bacterial load in vitro, suggesting potential for further development into therapeutic agents.

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